molecular formula C11H15Br2N B13051795 1-(2,5-Dibromophenyl)pentan-1-amine

1-(2,5-Dibromophenyl)pentan-1-amine

Cat. No.: B13051795
M. Wt: 321.05 g/mol
InChI Key: WKOHMPRHNRBNKC-UHFFFAOYSA-N
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Description

1-(2,5-Dibromophenyl)pentan-1-amine (: 1021003-30-4 ), is a chiral organic compound with the molecular formula C 11 H 15 Br 2 N and a molecular weight of 321.06 g/mol . This molecule features a pentan-1-amine chain linked to a 2,5-dibromophenyl ring, creating a structure with a stereogenic center. The (S)-enantiomer of this compound is also available for enantioselective research applications . Its primary research value lies in its role as a versatile chemical building block, particularly in medicinal chemistry and drug discovery. The presence of both a primary amine and two bromine atoms on the aromatic ring provides distinct sites for further chemical modification. The amine group can undergo reactions such as amidation or reductive amination, while the bromine atoms are suitable for metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig animations . This makes the compound a valuable scaffold for the synthesis of more complex molecules, including potential bioactive compounds and pharmaceutical intermediates . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheets before use.

Properties

Molecular Formula

C11H15Br2N

Molecular Weight

321.05 g/mol

IUPAC Name

1-(2,5-dibromophenyl)pentan-1-amine

InChI

InChI=1S/C11H15Br2N/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3

InChI Key

WKOHMPRHNRBNKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)Br)Br)N

Origin of Product

United States

Preparation Methods

Bromination of Phenylpentanamine

Overview:
A common method for synthesizing 1-(2,5-Dibromophenyl)pentan-1-amine involves the bromination of phenylpentanamine. This reaction selectively introduces bromine atoms at the 2 and 5 positions on the phenyl ring while preserving the pentan-1-amine chain.

Procedure:

  • Starting Material: Phenylpentanamine is used as the substrate.
  • Reagents: Bromine (Br₂) or bromine-containing reagents such as N-bromosuccinimide (NBS).
  • Conditions:
    • Reaction is typically carried out in an inert solvent like dichloromethane (DCM) or acetic acid.
    • Controlled temperatures (e.g., 0–25°C) are maintained to ensure selective bromination.
  • Mechanism:
    • Electrophilic aromatic substitution occurs, where bromine reacts with the electron-rich phenyl ring to form the dibromo product.

Key Notes:

  • The reaction requires careful temperature control to prevent over-bromination or side reactions.
  • The use of NBS often improves selectivity and reduces by-products.

Reductive Amination of Dibromoacetophenone

Overview:
This method involves a two-step process: synthesis of a dibromoacetophenone derivative followed by reductive amination to introduce the amine group.

Procedure:

  • Step 1: Synthesis of Dibromoacetophenone
    • Bromination of acetophenone yields 2,5-dibromoacetophenone.
    • Reagents: Bromine with a catalyst such as iron(III) chloride (FeCl₃).
  • Step 2: Reductive Amination
    • The ketone group in dibromoacetophenone is reacted with pentylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
    • Solvent: Methanol or ethanol.
    • Conditions: Mild temperatures (~20–30°C).

Key Notes:

  • Reductive amination ensures high yields of the desired product.
  • Proper stoichiometric balance between reagents is critical for optimal results.

Direct Coupling via Buchwald-Hartwig Amination

Overview:
A more advanced approach uses Buchwald-Hartwig coupling to attach a pentan-1-amine moiety directly to a pre-brominated phenyl ring.

Procedure:

  • Starting Material: 2,5-Dibromobenzene.
  • Catalyst System:
    • Palladium catalyst (e.g., Pd(OAc)₂).
    • Ligand: BINAP or Xantphos.
  • Reagents: Pentan-1-amine and a base such as potassium tert-butoxide (KOtBu).
  • Conditions:
    • Reaction conducted in an inert atmosphere (argon or nitrogen).
    • Solvent: Toluene or dioxane.
    • Temperature: Elevated temperatures (~80–120°C).

Key Notes:

  • This method allows for direct functionalization but requires advanced catalytic systems.
  • The choice of ligand significantly impacts reaction efficiency and selectivity.

Data Table: Comparison of Preparation Methods

Method Reagents Conditions Advantages Challenges
Bromination of Phenylpentanamine Bromine/NBS Inert solvent, low temp Simple and cost-effective Requires precise temperature control
Reductive Amination Dibromoacetophenone, NaBH₃CN Mild temperatures High yield, selective Multi-step process
Buchwald-Hartwig Coupling Pd catalyst, ligand Elevated temp, inert atmosphere Direct functionalization, versatile Expensive catalysts and ligands

Analytical Considerations

To confirm the successful synthesis of this compound, analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton ($$^1$$H) and carbon ($$^13$$C) NMR confirm structural integrity.
    • Chemical shifts corresponding to aromatic protons and amine groups are key indicators.
  • Infrared Spectroscopy (IR):

    • Peaks at ~3300 cm$$^{-1}$$ indicate N-H stretching.
    • Peaks at ~1600 cm$$^{-1}$$ confirm aromatic C=C bonds.
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 321 confirms molecular weight.
  • Elemental Analysis:

    • Confirms the presence of bromine atoms through halogen analysis.

Chemical Reactions Analysis

1-(2,5-Dibromophenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

1-(2,5-Dibromophenyl)pentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated phenyl ring makes it a versatile intermediate for further functionalization.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the phenyl ring may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(2,5-dibromophenyl)pentan-1-amine and related compounds.

Compound Name Molecular Formula Substituents Functional Group Molecular Weight (g/mol) Key Applications/Properties Reference
This compound C₁₁H₁₄Br₂N 2,5-dibromophenyl Primary amine 319.82 Hypothesized: Pharmaceutical intermediates, polymers
(1S)-1-(2,5-Dibromophenyl)ethan-1-ol C₈H₈Br₂O 2,5-dibromophenyl Secondary alcohol 280.96 Organic synthesis (chiral building block)
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine C₁₃H₂₁NO₂ 2,5-dimethoxy, 4-methylphenyl Secondary amine 223.32 Psychoactive research material
2,2-Diphenylethan-1-amine C₁₄H₁₅N Two phenyl groups Primary amine 197.28 Pharmaceuticals, polymers, agrochemicals

Key Comparisons

Substituent Effects Bromine vs. Methoxy/Methyl Groups: The 2,5-dibromophenyl group in the target compound confers strong electron-withdrawing effects, increasing electrophilicity of the aromatic ring compared to the electron-donating methoxy and methyl groups in 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine. This difference impacts reactivity in substitution reactions and binding affinity in bioactive compounds .

Chain Length and Amine Position

  • The pentan-1-amine chain in the target compound provides a longer aliphatic spacer than the butan-2-amine chain in 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine. This extended chain may enhance lipid solubility and membrane permeability, which is critical for CNS-targeting pharmaceuticals .
  • The primary amine (-NH₂) in the target compound is more nucleophilic than the secondary amine in 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, enabling diverse coupling reactions (e.g., amide bond formation) .

Physicochemical Properties

  • Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to the hydroxyl group in (1S)-1-(2,5-dibromophenyl)ethan-1-ol. This property may necessitate formulation adjustments for biomedical applications .
  • Melting Point : The dibromophenyl group and primary amine may increase melting point relative to analogs with shorter chains or secondary amines, as seen in 2,2-diphenylethan-1-amine (mp ~120–125°C) .

Analytical Characterization

  • Techniques such as GC-MS and FTIR-ATR (used for 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine ) would be applicable to the target compound. Expected MS fragments include [M-Br]⁺ and [C₅H₁₁NH₂]⁺ ions. IR peaks would show N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Research Findings and Implications

  • Synthetic Utility : The bromine atoms in this compound allow further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), similar to strategies employed for brominated diphenylethylamine derivatives .
  • However, bromine’s steric effects may reduce receptor binding compared to methoxy-substituted analogs.
  • Safety Considerations: Brominated aromatic amines may pose toxicity risks (e.g., genotoxicity), necessitating rigorous safety profiling, as highlighted in MSDS data for structurally related nitronaphthalenes .

Biological Activity

1-(2,5-Dibromophenyl)pentan-1-amine, a compound characterized by its unique dibromophenyl group and pentan-1-amine chain, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈Br₂N, with a molecular weight of approximately 357.51 g/mol. The presence of bromine substituents at the 2 and 5 positions of the phenyl ring enhances its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors:

  • Binding Affinity : The bromine atoms on the phenyl ring may increase the compound's binding affinity to various molecular targets, modulating their activity. This interaction can lead to significant biological effects such as enzyme inhibition or receptor activation.
  • Hydrophobic Interactions : The compound's lipophilicity, attributed to its dibromophenyl structure, facilitates its interaction with hydrophobic pockets in proteins. Additionally, the amine group can form hydrogen bonds with target molecules, enhancing binding affinity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes. For instance, it may act as an inhibitor or modulator for specific enzymatic pathways involved in metabolic processes .
  • Pharmacological Applications : Its potential therapeutic applications are being explored in drug development targeting specific molecular pathways associated with diseases. The compound's structural properties make it a candidate for further pharmacological studies.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochlorideC₁₃H₁₈Br₂N·HClEnantiomer with potential different biological activity
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochlorideC₁₃H₁₈Br₂N·HClContains dimethyl groups instead of bromine; different reactivity
(R)-1-(2-Bromophenyl)butan-1-amine hydrochlorideC₁₂H₁₈BrN·HClShorter carbon chain; fewer bromine substituents affecting activity

The unique substitution pattern and longer carbon chain of this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Inhibition Studies : In vitro studies demonstrated that the compound could inhibit certain enzymes linked to metabolic pathways. For example, it was shown to significantly reduce enzyme activity in specific assays designed to measure enzymatic inhibition .
  • Receptor Binding Assays : Binding assays indicated that this compound interacts with receptors involved in neurotransmission. These interactions suggest potential applications in neuropharmacology.
  • Toxicological Assessments : Toxicological studies are ongoing to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits significant biological activity, careful consideration must be given to dosage and exposure levels due to its reactivity .

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